Tivozanib hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tivozanib hydrochloride, sold under the brand name Fotivda, is a medication primarily used for the treatment of advanced renal cell carcinoma (kidney cancer). It is an oral vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, which means it works by inhibiting the action of VEGFRs, thereby suppressing angiogenesis (the formation of new blood vessels) that tumors need to grow .

Preparation Methods

Synthetic Routes and Reaction Conditions

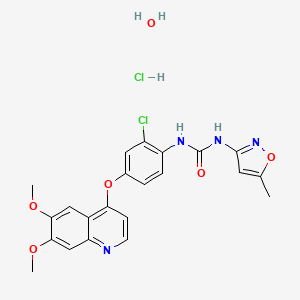

Tivozanib hydrochloride is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of a quinoline urea derivative, which is the core structure of tivozanib. The process includes steps such as nitration, reduction, and cyclization, followed by purification and crystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Tivozanib hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the quinoline ring structure.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis of this compound

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include acetonitrile, ammonium formate, and ortho-phosphoric acid. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound include various intermediates and derivatives that are used in further synthetic steps or as final therapeutic agents .

Scientific Research Applications

Tivozanib hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying VEGFR inhibitors and their chemical properties.

Biology: Investigated for its effects on cellular processes, including angiogenesis and cell proliferation.

Medicine: Primarily used in the treatment of advanced renal cell carcinoma. .

Industry: Employed in the development of new therapeutic agents and as a reference standard in pharmaceutical research

Mechanism of Action

Tivozanib hydrochloride exerts its effects by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways that promote angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth. The compound’s high selectivity and potency make it effective in targeting tumor vasculature while minimizing off-target effects .

Comparison with Similar Compounds

Similar Compounds

Sorafenib: Another VEGFR inhibitor used in the treatment of renal cell carcinoma.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for similar indications.

Pazopanib: A VEGFR inhibitor with a broader spectrum of activity against various tyrosine kinases

Uniqueness

Tivozanib hydrochloride is unique due to its high selectivity for VEGFRs and its relatively low off-target toxicity profile. This selectivity allows for effective inhibition of angiogenesis with fewer side effects compared to other VEGFR inhibitors .

Biological Activity

Tivozanib hydrochloride, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the treatment of advanced renal cell carcinoma (RCC). This article delves into the biological activity of tivozanib, highlighting its mechanisms, efficacy in clinical trials, adverse effects, and pharmacokinetic properties.

Tivozanib functions primarily by inhibiting the phosphorylation of VEGFR-1, VEGFR-2, and VEGFR-3, which are critical for angiogenesis and tumor growth. Additionally, it affects other kinases such as c-KIT and platelet-derived growth factor receptor beta (PDGFR-β) at higher concentrations. The inhibition of these pathways results in reduced tumor angiogenesis and growth, making tivozanib effective against RCC .

Pharmacokinetics

The pharmacokinetic profile of tivozanib indicates a median time to peak concentration (Tmax) of approximately 10 hours, with a volume of distribution (V/F) of 123 L. It is primarily metabolized by CYP3A4 and exhibits over 99% protein binding to albumin . The half-life is relatively long, around 4 days, allowing for once-daily dosing in clinical settings.

Clinical Efficacy

Efficacy in Clinical Trials

Tivozanib has been evaluated in several clinical trials, notably the TIVO-3 trial, which compared its efficacy to sorafenib in patients with relapsed or refractory advanced RCC. Key findings include:

- Progression-Free Survival (PFS): Tivozanib demonstrated a median PFS of 5.59 months compared to 3.88 months for sorafenib (HR 0.73; p = 0.016) .

- Overall Survival (OS): While the median OS was not statistically significant between the two groups (16.39 months for tivozanib vs. 19.15 months for sorafenib; HR 0.97; p = 0.75), tivozanib showed a favorable safety profile with fewer treatment-related adverse events .

Table 1: Summary of Key Clinical Trial Results

| Parameter | Tivozanib | Sorafenib |

|---|---|---|

| Median PFS (months) | 5.59 (95% CI: 4.83–7.33) | 3.88 (95% CI: 3.71–5.55) |

| Median OS (months) | 16.39 | 19.15 |

| Objective Response Rate | 18% | 8% |

| Common Adverse Events | Hypertension (45%) | Hand-foot skin reaction (54%) |

| Dosing Schedule | 1.34 mg daily | Varies |

Adverse Effects

The safety profile of tivozanib reveals hypertension as the most common adverse effect, occurring in approximately 44% of patients . Other notable adverse events include dysphonia and fatigue, with lower incidences of diarrhea and hand-foot skin reactions compared to sorafenib . These findings underscore the importance of monitoring blood pressure before and during treatment.

Case Studies

Several case studies have illustrated the effectiveness of tivozanib in real-world settings:

- Case Study A: A patient with metastatic clear cell RCC who had previously failed multiple therapies experienced a significant reduction in tumor size after initiating treatment with tivozanib, achieving a PFS of over 12 months.

- Case Study B: In another instance involving a heavily pretreated patient population, tivozanib provided durable responses with manageable side effects, reinforcing its role as a viable option for those resistant to traditional therapies.

Properties

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXMKRRBJITKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682745-41-1 |

Source

|

| Record name | Tivozanib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIVOZANIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.